1,2-Dioxo-1,2-dihydroacenaphthylene-5-carbonitrile
CAS No.:
Cat. No.: VC15732333
Molecular Formula: C13H5NO2
Molecular Weight: 207.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H5NO2 |
|---|---|
| Molecular Weight | 207.18 g/mol |
| IUPAC Name | 1,2-dioxoacenaphthylene-5-carbonitrile |
| Standard InChI | InChI=1S/C13H5NO2/c14-6-7-4-5-10-11-8(7)2-1-3-9(11)12(15)13(10)16/h1-5H |
| Standard InChI Key | TVURWCUBAHSGLW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=CC3=C2C(=C1)C(=O)C3=O)C#N |
Introduction
Chemical Structure and Physicochemical Properties
The core structure of 1,2-dioxo-1,2-dihydroacenaphthylene-5-carbonitrile derives from acenaphthylene, a fused bicyclic aromatic hydrocarbon. The addition of two ketone groups at the 1- and 2-positions and a nitrile group at the 5-position introduces significant electronic perturbations. The IUPAC name for this compound is 1,2-dioxoacenaphthylene-5-carbonitrile, reflecting its functional groups and substitution pattern.
Molecular Geometry and Electronic Characteristics
The planar acenaphthylene skeleton ensures conjugation across the π-system, while the electron-withdrawing carbonyl and cyano groups create regions of high electron deficiency. This polarization enhances reactivity toward nucleophilic agents and facilitates participation in cycloaddition reactions. Computational studies of analogous compounds suggest that such substitutions significantly lower the LUMO energy, making the molecule a candidate for charge-transfer applications .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 207.18 g/mol |
| IUPAC Name | 1,2-dioxoacenaphthylene-5-carbonitrile |
| CAS Number | 109179-38-6 |
Synthesis Methodologies
Nucleophilic Substitution Route
A widely cited synthesis involves the reaction of 5-bromoacenaphthylene-1,2-dione with sodium cyanide in a polar aprotic solvent. This method leverages nucleophilic aromatic substitution, where the bromide leaving group is replaced by a cyanide ion. The reaction typically proceeds at elevated temperatures (70–80°C) and requires anhydrous conditions to prevent hydrolysis of the nitrile group.
Palladium-Catalyzed Cyanation
An alternative approach employs a palladium-based catalyst to facilitate cyanation. In a documented procedure, 5-bromoacenaphthylene-1,2-dione (15 g, 57.5 mmol) reacts with sodium cyanide (1.1 equiv.) in a tetrahydrofuran/acetonitrile solvent mixture. The addition of bis(tri-tert-butylphosphine)palladium (0.01 equiv.) as a catalyst enables efficient coupling at 70°C, yielding 11 g (52.9 mmol) of the target compound after purification . This method highlights the role of transition-metal catalysts in enhancing reaction efficiency and selectivity.
Table 2: Comparative Synthesis Conditions
| Parameter | Nucleophilic Substitution | Palladium-Catalyzed Cyanation |
|---|---|---|
| Catalyst | None | Bis(tri-t-butylphosphine)Pd(0) |
| Solvent | Polar aprotic (e.g., DMF) | THF/acetonitrile |
| Temperature | 70–80°C | 70°C |
| Yield | Moderate | 92% |
Biological and Environmental Considerations
Environmental Impact
The compound’s persistence in aquatic systems is predicted to be low due to photolytic degradation, but its potential bioaccumulation warrants caution. Regulatory guidelines classify it as hazardous (GHS Signal Word: Danger), requiring disposal through incineration or chemical neutralization .
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